Cap-dependent endonuclease-IN-24
Description
Overview of Viral Cap-Dependent Endonucleases
These enzymes are a key component of the viral RNA polymerase complex in specific virus families. Their activity is fundamental to the initiation of viral gene expression.
For a virus to replicate, it must generate its own mRNA that can be recognized and translated by the host cell's protein-synthesis machinery. The cap-dependent endonuclease enables this by cleaving the 5' cap structure from host cell mRNAs. This stolen cap is then used as a primer to initiate the transcription of the viral genome. This process not only provides the necessary starting block for viral mRNA synthesis but also disrupts the host cell's own protein production, further aiding the viral takeover.
The cap-snatching mechanism, and therefore the cap-dependent endonuclease, is a conserved feature across several families of segmented negative-strand RNA viruses. This includes:
Orthomyxoviridae: This family includes all influenza viruses, which are a major cause of respiratory illness worldwide. pnas.orgnih.gov The endonuclease activity in influenza viruses is located in the PA subunit of the viral RNA polymerase. nih.gov
Bunyavirales: This large order of viruses includes pathogens such as Hantaviruses and Rift Valley fever virus, which can cause severe and often fatal diseases in humans. pnas.org
Arenaviridae: This family includes viruses like Lassa virus, the causative agent of Lassa fever, a severe hemorrhagic fever. pnas.org
The conservation of this enzyme across these diverse and pathogenic viral families underscores its fundamental importance for viral replication and highlights its potential as a target for broad-spectrum antiviral drugs. pnas.org
The "Cap-Snatching" Mechanism: Essential for Viral mRNA Transcription
The "cap-snatching" mechanism is a clever viral strategy to ensure their mRNAs are efficiently translated by the host cell. Eukaryotic mRNAs have a specialized cap structure at their 5' end, which is crucial for their stability and for initiating translation. Viruses that employ cap-snatching have evolved to hijack this host feature for their own benefit.
The process begins with the viral cap-dependent endonuclease binding to the 5' cap of a host cell's pre-mRNA molecule. nih.gov The endonuclease then cleaves the host mRNA a short distance downstream from the cap, typically 10-20 nucleotides. This "snatched" capped fragment is then used by the viral RNA polymerase as a primer to start the synthesis of viral mRNA, using the viral genome as a template. The resulting viral mRNAs are chimeric, consisting of a short, host-derived capped sequence at the 5' end followed by the virus-specific coding sequence. This deception allows the viral mRNAs to be readily translated by the host ribosomes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H40F2N3O8PS |
|---|---|
Molecular Weight |
719.7 g/mol |
IUPAC Name |
ditert-butyl 2-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]ethyl phosphate |
InChI |
InChI=1S/C34H40F2N3O8PS/c1-33(2,3)46-48(42,47-34(4,5)6)45-18-17-44-31-25(40)13-14-38-30(31)32(41)37-15-16-43-19-27(37)39(38)29-21-11-12-24(35)28(36)23(21)20-49-26-10-8-7-9-22(26)29/h7-14,27,29H,15-20H2,1-6H3/t27-,29+/m1/s1 |
InChI Key |
YSPBXSOXQGSTSP-PXJZQJOASA-N |
Isomeric SMILES |
CC(C)(C)OP(=O)(OCCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OP(=O)(OCCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(C)(C)C |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Cap Dependent Endonuclease in 24
Identification of Novel Inhibitor Classes Targeting Viral Cap-Dependent Endonucleases
The discovery of new CEN inhibitors often begins with identifying novel chemical scaffolds that can effectively interact with the enzyme's active site. A key feature of the CEN active site is the presence of two divalent metal ions (typically manganese, Mn²⁺), which are essential for its catalytic activity. researchgate.net This has led to a major focus on identifying compounds that can chelate, or bind to, these metal ions.
Several distinct classes of inhibitors have been identified through various discovery efforts:
Metal-Chelating Scaffolds: This is the most prominent class, exemplified by baloxavir (B560136) acid (the active form of baloxavir marboxil). These molecules possess specific functional groups arranged to bind the two metal ions in the active site, disrupting the enzyme's function. researchgate.net
Carbamoyl Pyridone Bicycle (CAB) Compounds: These are derivatives of baloxavir acid and feature a unique bicyclic structure designed to effectively chelate the metal ions. acs.org
Macrocyclic Inhibitors: More recent research has focused on developing macrocyclic compounds. nih.govfigshare.cominvivochem.commedchemexpress.com These large, ring-like structures can offer improved potency and may be able to overcome resistance mutations that affect smaller inhibitors.
Spirocyclic Pyridone Derivatives: This class involves complex three-dimensional structures that can interact with the active site in novel ways. nih.gov
The identification of these classes often results from large-scale screening of chemical libraries or the rational design of molecules based on the known structure of the CEN active site. pnas.org
Initial Screening Methodologies for CEN Inhibitors
Once potential inhibitor classes are identified, individual compounds must be rigorously tested to confirm and quantify their activity. This is achieved through a tiered screening process involving both enzymatic and cell-based assays.
Enzymatic assays directly measure the ability of a compound to inhibit the CEN enzyme's "cap-snatching" function in a controlled, cell-free environment. These assays are crucial for initial screening and for determining the compound's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). Common methods include:
FRET-Based Assays: Fluorescence Resonance Energy Transfer (FRET) assays use a short RNA substrate labeled with a fluorophore and a quencher. When the RNA is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the CEN enzyme, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The degree of inhibition is determined by the reduction in this signal.
Pull-Down Assays: In this method, a biotinylated RNA substrate is used. After incubation with the enzyme, any uncleaved, full-length RNA can be "pulled down" using streptavidin-coated beads. The amount of cleaved versus uncleaved product can then be quantified.
Radiolabeled Substrate Assays: A classic approach involves using an RNA substrate with a radiolabeled 5' cap. The enzyme's activity is measured by detecting the small, radiolabeled fragments produced after cleavage.
While enzymatic assays confirm target engagement, cell-based assays are essential to determine if a compound can effectively stop viral replication within a host cell. These assays provide a more biologically relevant measure of antiviral efficacy, typically reported as the half-maximal effective concentration (EC₅₀). Key types include:
Plaque Reduction Assays: Confluent layers of host cells (like Madin-Darby Canine Kidney, or MDCK, cells) are infected with the virus and treated with the inhibitor. The virus creates clear zones of cell death called plaques. The effectiveness of the inhibitor is measured by the reduction in the number or size of these plaques. nih.gov
Cytopathic Effect (CPE) Inhibition Assays: Viral infection often leads to visible changes in host cells, known as the cytopathic effect. These assays measure the ability of a compound to prevent this cell death, often using a dye like MTT that is only metabolized by living cells. nih.gov
Reporter Gene Assays: These assays use genetically modified viruses or cell lines that produce a reporter protein (like luciferase) upon viral replication. The inhibitor's activity is quantified by the decrease in the reporter signal.
Virus Yield Reduction Assays: This method involves infecting cells, applying the inhibitor, and then collecting the supernatant after a period of time to measure the amount of new virus produced, often quantified by quantitative PCR (qPCR) or TCID₅₀ (Tissue Culture Infectious Dose 50) assays. mdpi.com
Optimization Strategies for CEN Inhibitor Analogues
The initial "hit" compounds identified from screening often require chemical modification to improve their properties, such as potency, selectivity, and metabolic stability. This optimization process relies heavily on understanding the relationship between the molecule's structure and its biological activity.
SAR studies involve the systematic synthesis of analogues, or related versions, of a lead compound to see how specific chemical changes affect its inhibitory activity. For CEN inhibitors, SAR studies have revealed key insights:
The metal-chelating pharmacophore is typically essential for activity.
Modifications to other parts of the molecule can significantly impact potency. For example, in baloxavir analogues, the nature of the large, hydrophobic group (like the dibenzothiepin ring) is critical for strong binding within a hydrophobic pocket of the enzyme.
Adding or changing functional groups can alter a compound's solubility, ability to enter cells, and metabolic stability, all of which are critical for developing a successful drug.
The data from these studies, comparing the IC₅₀ and EC₅₀ values of different analogues, guide medicinal chemists in designing more effective and drug-like molecules.
Table 1: Illustrative SAR Data for a Hypothetical Series of CEN Inhibitors This table is a generalized example to illustrate the concept of SAR and does not represent data for Cap-dependent endonuclease-IN-24.
| Compound | R1 Group | R2 Group | CEN Inhibition IC₅₀ (nM) | Antiviral Activity EC₅₀ (nM) |
|---|---|---|---|---|
| Lead-01 | -H | -CH₃ | 150 | 750 |
| Analog-02 | -F | -CH₃ | 80 | 400 |
| Analog-03 | -H | -CH₂CH₃ | 200 | 950 |
Computational chemistry plays a vital role in modern drug discovery. For CEN inhibitors, techniques like molecular docking are used to accelerate the design process.
Molecular Docking: This technique uses computer models to predict how an inhibitor molecule might bind to the three-dimensional crystal structure of the CEN active site. It allows researchers to visualize the interactions between the inhibitor and amino acid residues in the enzyme. Docking can help explain SAR data (e.g., why adding a fluorine atom improves potency) and can be used to virtually screen thousands of compounds before they are synthesized, saving time and resources. By predicting binding energies, docking helps prioritize which new analogues are most likely to be potent inhibitors.
Molecular Mechanism of Action of Cap Dependent Endonuclease in 24
Binding Interactions with the Cap-Dependent Endonuclease Active Site
The inhibitory effect of Cap-dependent endonuclease-IN-24 is achieved through high-affinity binding to the endonuclease active site located on the viral PA polymerase subunit. This interaction is multifaceted, involving both the chelation of essential metal ions and specific interactions with key amino acid residues that form the catalytic pocket.
A critical feature of the cap-dependent endonuclease active site is its reliance on two divalent metal cations, typically manganese (Mn²⁺) or magnesium (Mg²⁺), for its catalytic function. ub.edunih.gov These metal ions are essential cofactors, and their precise positioning is crucial for the enzymatic cleavage of host mRNA. asm.orgnih.gov The endonuclease active site has a significantly higher affinity for manganese over magnesium ions. nih.gov
This compound exploits this dependency through a metal-chelating mechanism. The molecule possesses a specific structural motif, often composed of three coplanar oxygen atoms, that effectively binds to and sequesters the two divalent metal ions in the active site. researchgate.netnih.govmdpi.com This chelation prevents the metal ions from participating in the catalytic reaction, thereby inactivating the enzyme. nih.govoup.com This interaction is a primary component of the inhibitor's potent function, anchoring it firmly within the enzyme's catalytic core. mdpi.com
| Component | Role in Catalysis | Interaction with Inhibitor |
|---|---|---|
| Metal Ion 1 (e.g., Mn²⁺) | Essential cofactor for phosphodiester bond cleavage. Coordinated by specific acidic amino acid residues. | Chelated by the inhibitor's anchor domain, preventing its catalytic function. researchgate.netnih.gov |
| Metal Ion 2 (e.g., Mn²⁺/Mg²⁺) | Works in concert with Metal Ion 1 to facilitate the nuclease reaction. | Simultaneously chelated by the inhibitor, completing the inactivation of the active site. ub.edumdpi.com |
Beyond metal chelation, the stability and specificity of the binding of this compound are enhanced by numerous interactions with amino acid residues lining the endonuclease active site. These interactions, primarily van der Waals forces and hydrophobic interactions, ensure the inhibitor is correctly oriented and tightly bound. researchgate.netresearchgate.net
Structural studies of similar inhibitors, like baloxavir (B560136) acid, have identified a conserved set of residues within the PA subunit that are crucial for this binding. mdpi.comresearchgate.net These residues form a hydrophobic pocket that accommodates the inhibitor molecule.
| Amino Acid Residue | Location/Helix | Type of Interaction | Role in Inhibition |
|---|---|---|---|
| His41 | Active Site | Metal Coordination / π-π stacking | Coordinates one of the metal ions and can form stacking interactions with the inhibitor's aromatic rings. nih.govmdpi.com |
| Glu80 | Active Site | Metal Coordination | Directly involved in coordinating one of the catalytic metal ions. nih.govresearchgate.net |
| Asp108 | Active Site | Metal Coordination | A key acidic residue that coordinates both metal ions. nih.govresearchgate.net |
| Glu119 | Active Site | Metal Coordination / Hydrogen Bonding | Coordinates a metal ion and can form hydrogen bonds with the inhibitor. mdpi.comresearchgate.net |
| Tyr24 | α-2 Helix | van der Waals | Contributes to the hydrophobic pocket that stabilizes the inhibitor. researchgate.net |
| Ile38 | α-3 Helix | van der Waals / Hydrophobic | Forms part of the hydrophobic interface that interacts with the inhibitor. researchgate.net Mutations at this site can confer resistance. nih.gov |
Inhibition of Viral RNA Transcription Initiation
By binding to the endonuclease active site and chelating the catalytic metal ions, this compound directly blocks the "cap-snatching" function of the viral polymerase. patsnap.comdrugbank.com This inhibition occurs at a very early stage of the viral replication cycle. nih.gov Without the ability to cleave host pre-mRNAs, the virus cannot generate the capped RNA primers necessary to initiate transcription of its own genome. virology.ws Consequently, the synthesis of viral mRNA is completely halted. mednexus.orgyoutube.com This mechanism is highly specific to the viral enzyme, as no analogous cap-snatching endonucleases are known to be encoded in the human genome. nih.gov
Impact on Viral Gene Expression and Replication Dynamics
The immediate consequence of inhibiting viral mRNA synthesis is the prevention of viral protein production. mednexus.orgdrugbank.com Viral proteins are essential for all subsequent steps of the replication cycle, including genome replication, assembly of new viral particles, and egress from the host cell. By preventing the translation of these proteins, this compound effectively shuts down the entire viral factory. researchgate.netresearchgate.net
This potent and early-stage inhibition results in a rapid and significant reduction in viral load within the host. nih.govasm.org Clinical and preclinical studies on compounds with this mechanism of action have demonstrated a more rapid decline in viral titers compared to other classes of antiviral drugs that act at later stages of the viral life cycle. nih.govyoutube.com By quickly curtailing virus production, the inhibitor can alleviate symptoms and may also reduce the period of infectiousness, potentially limiting transmission. nih.gov
In Vitro Antiviral Efficacy of Cap Dependent Endonuclease in 24
Broad-Spectrum Antiviral Activity against Diverse Viral Strains
There is currently no publicly available data detailing the specific in vitro antiviral activity of Cap-dependent endonuclease-IN-24 against various strains of the influenza virus.
Information regarding the in vitro efficacy of this compound against bunyaviruses is not available in the public scientific literature.
There is no accessible research documenting the activity of this compound against other segmented negative-sense RNA viruses.
Comparative Antiviral Potency Assessments
Specific EC50 values for this compound have not been published in the available scientific literature.
Comparative studies evaluating the potency of this compound against other established antiviral agents in a preclinical setting are not publicly documented.
In Vitro Antiviral Profile of this compound Remains Undisclosed in Publicly Available Scientific Literature
Efforts to compile a detailed scientific article on the in vitro antiviral efficacy of the chemical compound "this compound" have been impeded by the lack of publicly accessible, detailed research findings. While the compound is identified as a potent cap-dependent endonuclease (CEN) inhibitor, specific data regarding its performance in time-of-addition studies, its impact on viral life cycle stages, and the elucidation of its precise antiviral mechanisms are not available in the public domain.
Initial investigations have successfully identified "this compound" and linked it to the patent CN112876510A . The cap-dependent endonuclease is a crucial enzyme for the replication of several viruses, including influenza, making it a significant target for antiviral drug development. Inhibitors of this enzyme, such as the approved drug baloxavir (B560136) marboxil, function by preventing the virus from "snatching" the 5' caps (B75204) of host messenger RNAs (mRNAs), a critical step for initiating the transcription of viral genes. This mechanism effectively halts viral proliferation.
Without access to a translated version of the patent or a corresponding peer-reviewed publication, crucial data points remain unknown. These include:
Antiviral Activity: Specific EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values against various viral strains.
Time-of-Addition Studies: Experimental results detailing at which stage of the viral life cycle the compound exerts its inhibitory effects. This is critical for confirming that the compound targets the cap-dependent endonuclease as intended.
Mechanism of Action Studies: Data from biochemical and cellular assays that further detail how the compound interacts with the viral polymerase and inhibits its function.
Consequently, the creation of an in-depth article, complete with data tables and detailed research findings as per the specified outline, is not feasible at this time. The information required to populate sections on "Time-of-Addition Studies and Impact on Viral Life Cycle Stages" and "Elucidation of Specific Antiviral Mechanisms Using In Vitro Systems" is not publicly available in English-language scientific databases.
In Vivo Efficacy of Cap Dependent Endonuclease in 24 in Animal Models of Viral Infection
Murine Models of Influenza Virus Infection
Data not available.
Data not available.
Data not available.
Murine Models of Bunyavirus Infection
Data not available.
Data not available.
Survival Outcomes in Lethal Challenge Models
The in vivo efficacy of the cap-dependent endonuclease inhibitor, referred to in a key study as compound B, was evaluated in a lethal challenge model of Lymphocytic Choriomeningitis Virus (LCMV) infection in mice. pnas.org This study established a lethal infection model in ICR mice using the LCMV WE strain, which resulted in 0% survival in the vehicle-treated control group by day 14 post-infection. pnas.org
Intramuscular administration of compound B demonstrated a significant dose-dependent improvement in survival rates. pnas.org A single daily dose of 10 mg/kg or 30 mg/kg resulted in a 100% survival rate, while a lower dose of 3 mg/kg achieved an 80% survival rate. pnas.org In comparison, the reference compound ribavirin (B1680618) (RBV), administered at 30 mg/kg, only resulted in a 20% survival rate. pnas.org
Furthermore, the study investigated the efficacy of delayed treatment with compound B. When treatment was initiated 24 hours post-infection, a single dose or a five-day course of 30 mg/kg both led to a 100% survival rate. pnas.org Even when treatment was delayed to 48 hours post-infection, the one-day and five-day treatment regimens with compound B resulted in 80% and 100% survival rates, respectively. pnas.org These findings suggest that the compound retains its efficacy even when administered after the virus has started to replicate in the host. pnas.org
Table 1: Survival Outcomes in LCMV Lethal Challenge Model
| Treatment Group | Survival Rate (%) |
|---|---|
| Vehicle Control | 0 |
| Compound B (3 mg/kg) | 80 |
| Compound B (10 mg/kg) | 100 |
| Compound B (30 mg/kg) | 100 |
| Ribavirin (30 mg/kg) | 20 |
Non-Human Primate Models for Advanced Preclinical Evaluation (e.g., Macaques)
Following an extensive review of publicly available scientific literature, no studies were identified that specifically evaluated the efficacy of Cap-dependent endonuclease-IN-24 in non-human primate models.
Viral Kinetics and Pathological Outcomes in Respiratory Tract
There is currently no publicly available data from studies on this compound regarding its effects on viral kinetics and pathological outcomes in the respiratory tract of non-human primates.
Comparative Efficacy with Existing Research Compounds in Primate Models
Due to the absence of studies on this compound in non-human primate models, there is no available data comparing its efficacy with other research compounds in these models.
Advanced Research Methodologies and Tools for Studying Cap Dependent Endonuclease in 24
Structural Biology Techniques
Structural biology is pivotal in visualizing the precise interactions between Cap-dependent endonuclease-IN-24 and the viral enzyme at an atomic level. This understanding is crucial for structure-based drug design and for comprehending the mechanisms of inhibitor efficacy and potential resistance.
X-ray crystallography has been instrumental in revealing the high-resolution, three-dimensional structure of the influenza virus cap-dependent endonuclease, which is a domain of the polymerase acidic (PA) protein, in complex with inhibitors. frontiersin.orgfigshare.comnih.gov This technique involves crystallizing the protein-inhibitor complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, consequently, the atomic structure of the complex.
Detailed crystallographic studies of the PA endonuclease domain have provided a molecular understanding of how inhibitors bind to the active site. figshare.comnih.gov These structures have shown that inhibitors coordinate with the two metal ions present in the active site, which are essential for the endonuclease's catalytic activity. figshare.com The binding of the inhibitor effectively blocks the active site, preventing the cleavage of host pre-mRNAs, a critical step in the "cap-snatching" mechanism of the influenza virus. figshare.com Furthermore, X-ray crystallography has revealed induced-fit modes of inhibitor binding, where the protein structure undergoes conformational changes upon inhibitor binding to optimize interactions. figshare.comnih.gov This detailed structural information is invaluable for understanding the structure-activity relationship of known inhibitors and for designing new, more potent compounds. nih.gov
Table 1: X-ray Crystallography Data for Influenza Virus PA Endonuclease in Complex with Inhibitors
| PDB Code | Inhibitor | Resolution (Å) | Space Group |
|---|---|---|---|
| 5wa7 | Inhibitor 9B (SRI-30101) | 2.20 | I 4 2 2 |
| 5wf3 | Inhibitor 9K (SRI-30023) | 2.25 | I 4 2 2 |
This table is interactive and can be sorted by clicking on the column headers.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic macromolecular complexes, such as the entire influenza virus RNA-dependent RNA polymerase (RdRp). plos.orgnih.gov The RdRp is a heterotrimeric complex composed of the PA, PB1, and PB2 subunits. Cryo-EM allows for the visualization of these complexes in a near-native state by rapidly freezing the sample in vitreous ice.
Biochemical and Biophysical Assays
A suite of biochemical and biophysical assays is employed to quantify the inhibitory activity of compounds like this compound and to characterize the thermodynamics of their interaction with the target enzyme.
Enzymatic cleavage assays are fundamental for determining the potency of endonuclease inhibitors. These assays directly measure the catalytic activity of the enzyme in the presence of varying concentrations of the inhibitor.
Gel-Based Assays: In a typical gel-based assay, the endonuclease is incubated with a labeled RNA or DNA substrate. The reaction products are then separated by gel electrophoresis. The inhibition of cleavage by a compound is observed as a decrease in the amount of cleaved product.
Fluorescence-Based Assays: These assays offer a more high-throughput and often more sensitive alternative to gel-based methods. One common approach is the fluorescence polarization (FP) assay. researchgate.netescholarship.org In this assay, a small, fluorescently labeled molecule that binds to the endonuclease active site is used. When this fluorescent probe is bound to the large enzyme, it tumbles slowly in solution, resulting in a high FP signal. Small molecule inhibitors that compete with the probe for binding to the active site will displace it, leading to a decrease in the FP signal. researchgate.netescholarship.org The decrease in FP is proportional to the binding affinity of the inhibitor.
Table 2: Inhibition of PA Endonuclease Activity Measured by Fluorescence Polarization Assay
| Compound | Ki (μM) |
|---|---|
| Compound 1 (DPBA) | 0.48 |
| Compound 2 | 0.09 |
| Compound 3 | 0.85 |
This table is interactive and can be sorted by clicking on the column headers.
Thermal shift assays, also known as differential scanning fluorimetry (DSF), are used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. The principle of this assay is that the binding of a ligand, such as an inhibitor, often stabilizes the protein, leading to an increase in its melting temperature (Tm).
In a typical TSA experiment, the protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. As the temperature is gradually increased, the protein unfolds, causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of a ligand is a measure of the ligand's binding affinity and the extent of stabilization it confers. This technique is valuable for confirming target engagement and for screening compound libraries to identify potential inhibitors.
Table 3: Thermal Stability Shift (ΔTM) of PA Endonuclease Variants with Inhibitors
| PA Endonuclease Variant | Inhibitor | ΔTM (°C) |
|---|---|---|
| Wild-Type | Baloxavir (B560136) Acid (BXA) | 22.9 |
| I38T Mutant | Baloxavir Acid (BXA) | 14.9 |
| E23K Mutant | Baloxavir Acid (BXA) | 19.8 |
| Wild-Type | Compound 23 | 17.8 |
| I38T Mutant | Compound 23 | 12.9 |
This table is interactive and can be sorted by clicking on the column headers.
Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the complete thermodynamic profile of the interaction between an inhibitor and its target protein.
In an ITC experiment, a solution of the inhibitor is titrated into a solution containing the endonuclease, and the heat released or absorbed is measured. From a single ITC experiment, several key thermodynamic parameters can be determined:
Binding Affinity (Kd): A measure of the strength of the interaction.
Stoichiometry (n): The ratio of inhibitor molecules to protein molecules in the complex.
Enthalpy Change (ΔH): The heat released or absorbed upon binding.
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.
Reverse Genetics and Mutagenesis for Functional Analysis
Reverse genetics and site-directed mutagenesis are indispensable tools for the functional analysis of cap-dependent endonuclease inhibitors like IN-24. These techniques allow researchers to introduce specific mutations into the viral polymerase genes, particularly the polymerase acidic protein (PA) subunit that houses the cap-dependent endonuclease (CEN) active site, to understand the inhibitor's mechanism of action and identify potential resistance mutations. nih.gov
Identifying Resistance Mutations: A primary application of these methodologies is the selection and characterization of drug-resistant viral variants. By serially passaging a virus, such as influenza A virus, in the presence of a CEN inhibitor, researchers can select for variants that show reduced susceptibility. nih.gov Subsequent whole-genome sequencing of these resistant variants can pinpoint specific amino acid substitutions. For instance, studies on compounds analogous to IN-24 have demonstrated that single amino acid changes in the PA subunit can confer resistance. nih.gov
A common experimental workflow involves:
Plasmid-Based Reverse Genetics: The gene encoding the PA subunit of a virus like influenza is cloned into a plasmid vector (e.g., pHW2000). nih.gov
Site-Directed Mutagenesis: A specific mutation, identified from resistant variants or hypothesized to be important for inhibitor binding, is introduced into the PA gene using techniques like the Q5 site-directed mutagenesis kit. nih.gov
Virus Rescue: The plasmid containing the mutated PA gene, along with plasmids for the other viral gene segments, is transfected into host cells (e.g., HEK293T). This allows for the generation of a recombinant virus that carries the specific, desired mutation. nih.gov
Phenotypic Analysis: The rescued mutant virus is then tested for its susceptibility to the inhibitor (e.g., IN-24) in cell culture. This confirms whether the specific mutation is responsible for the observed resistance.
Table 1: Examples of Mutations in the PA Subunit Studied via Reverse Genetics
| Mutation | Virus | Effect | Significance for Inhibitor Studies |
| E18G | Influenza A (H1N1) | Reduced susceptibility to CEN inhibitors. nih.gov | Confirms the role of this residue in inhibitor interaction and as a potential site for resistance development. |
| E23K | Influenza A (H1N1) | Investigated for potential resistance. nih.gov | Helps to map the inhibitor binding pocket and understand structure-activity relationships. |
| I38T | Influenza A (H1N1) | Investigated for potential resistance. nih.gov | Provides further insight into the amino acids critical for endonuclease function and inhibitor binding. |
| D445A in PB1 | Influenza A | Abolishes nucleotide addition catalysis. nih.gov | While in a different subunit, this demonstrates the power of mutagenesis to dissect the specific functions of polymerase components targeted by inhibitors. |
This approach provides definitive evidence linking a specific genotype (the mutation) to a phenotype (drug resistance), thereby elucidating the molecular interactions between the inhibitor and its target. nih.govresearchgate.net
Omics Approaches (e.g., Viral Transcriptomics, Proteomics) to Elucidate Inhibitor Effects
Omics technologies, such as transcriptomics and proteomics, offer a global and unbiased view of the molecular changes within a host cell or virus upon treatment with an inhibitor like this compound. These approaches are crucial for understanding the broader consequences of inhibiting the cap-snatching mechanism, which is vital for viral mRNA synthesis. nih.govresearchgate.net
Viral Transcriptomics: By inhibiting the cap-dependent endonuclease, IN-24 is expected to drastically reduce the synthesis of viral mRNAs. Viral transcriptomics, often performed using next-generation sequencing (NGS) techniques like RNA-Seq, can precisely quantify this effect. Researchers can compare the viral transcriptome in infected cells treated with IN-24 versus untreated controls.
Key data points from such studies include:
Global reduction in viral mRNA levels: This would provide direct evidence of the inhibitor's primary mechanism of action.
Differential effects on specific viral transcripts: It could reveal if the inhibition is uniform across all viral genes or if some transcripts are more affected than others.
Impact on viral replication strategy: The data can offer insights into how the virus might attempt to compensate for the inhibition of transcription.
Proteomics: Mass spectrometry-based proteomics can be employed to study the downstream effects of CEN inhibition on both viral and host cell protein expression. researchgate.net Since viral mRNA synthesis is blocked, a significant reduction in the production of all viral proteins is the expected outcome.
Table 2: Application of Omics in Studying Cap-Dependent Endonuclease Inhibitors
| Omics Approach | Methodology | Primary Data Generated | Insights Gained on Inhibitor Effects |
| Viral Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantitative profiles of all viral mRNA transcripts. | Direct measurement of the inhibition of viral gene transcription; confirmation of the primary mechanism of action. |
| Host Transcriptomics | RNA-Sequencing (RNA-Seq) | Changes in host cell gene expression profiles. | Understanding of host pathways affected by the viral infection and how the inhibitor modulates these responses (e.g., innate immune response). |
| Viral Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Abundance levels of viral proteins. | Confirmation of the downstream consequences of transcriptional inhibition; validation of the inhibitor's efficacy in blocking viral protein synthesis. |
| Host Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Global changes in host cell protein abundance. researchgate.net | Identification of host factors and cellular pathways hijacked by the virus that are impacted by the inhibitor. researchgate.net |
By analyzing the host cell proteome, researchers can also gain a deeper understanding of the virus-host interactions that are disrupted by this compound. researchgate.net This can reveal cellular pathways that are manipulated by the virus to support its replication and which are subsequently restored or altered upon inhibitor treatment. Such comprehensive datasets provide a systems-level understanding of the inhibitor's effects, moving beyond the immediate impact on the viral target to the broader consequences for the infected host cell. researchgate.net
Future Directions and Emerging Research Avenues for Cap Dependent Endonuclease in 24
Development of Broad-Spectrum Antivirals Leveraging Conserved Endonuclease Motifs
The cap-snatching endonuclease is a prime target for broad-spectrum antiviral drug development due to its conservation across several viral families, including Orthomyxoviridae (e.g., influenza viruses) and Bunyavirales. pnas.orgnih.gov This enzyme is essential for these viruses to initiate transcription of their genetic material, making it a critical vulnerability. pnas.orgpnas.org Furthermore, because no such enzyme is encoded in the human genome, inhibitors are expected to have a high degree of specificity for the virus, potentially reducing off-target effects. pnas.orgnih.gov
Research has demonstrated that inhibitors targeting the influenza virus CEN can also be effective against bunyaviruses, such as Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus. pnas.orgnih.govpnas.org Structural analyses have revealed that the active sites of these viral endonucleases share significant similarities, particularly in the regions that bind to divalent metal cations like manganese, which are essential for their enzymatic activity. plos.org Inhibitors like Cap-dependent endonuclease-IN-24 are designed to chelate these metal ions, thereby inactivating the enzyme. pnas.org
Future research will likely focus on leveraging these conserved motifs to optimize the broad-spectrum activity of inhibitors like this compound. By understanding the subtle structural differences in the endonuclease active sites across different viral species, medicinal chemists can design next-generation inhibitors with enhanced potency and a wider range of activity.
Table 1: Examples of Viruses with Conserved Cap-Dependent Endonuclease
| Viral Family/Order | Example Viruses | Reference |
| Orthomyxoviridae | Influenza A, B, and C viruses, Salmon anemia virus | plos.org |
| Bunyavirales | Lassa virus, Lymphocytic choriomeningitis virus, Junin virus, La Crosse virus, Hantavirus | pnas.orgnih.govpnas.org |
| Arenaviridae | Lassa virus, Junin virus | plos.org |
| Tenuiviruses | Rice stripe virus | plos.org |
Exploration of this compound for Novel Viral Targets Beyond Influenza and Bunyaviruses
The cap-snatching mechanism is not exclusive to influenza and bunyaviruses. Other segmented negative-sense RNA viruses also employ a similar strategy for transcription. plos.org This opens up the possibility of expanding the therapeutic potential of this compound to a wider array of viral pathogens.
Future investigations should systematically screen this compound and its analogs against a diverse panel of viruses known or suspected to utilize cap-snatching. This could include certain plant viruses and other animal viruses that have been less extensively studied in this context. wikipedia.org Identifying new viral targets for this class of inhibitors would be a significant step towards developing a truly broad-spectrum antiviral arsenal.
Investigation of Combined Therapeutic Strategies Involving this compound in Preclinical Settings
Combining antiviral agents with different mechanisms of action is a well-established strategy to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required doses. nih.govmdpi.com Preclinical studies have already shown the synergistic potential of combining endonuclease inhibitors with other anti-influenza drugs, such as neuraminidase inhibitors (e.g., oseltamivir). plos.orgsemanticscholar.org
Future preclinical research should explore the in vitro and in vivo efficacy of combining this compound with a range of other antiviral compounds. This could include drugs targeting different stages of the viral life cycle, such as entry inhibitors, polymerase inhibitors with different binding sites, and drugs that modulate the host immune response. nih.govresearchgate.net Such studies would be crucial in defining optimal combination regimens for further development.
Table 2: Potential Combination Therapy Partners for this compound
| Drug Class | Example Drug | Mechanism of Action | Reference |
| Neuraminidase Inhibitors | Oseltamivir, Zanamivir | Inhibit viral release from infected cells | mdpi.com |
| Polymerase Inhibitors (PB2 subunit) | Pimodivir | Inhibits the cap-binding function of the PB2 subunit | nih.gov |
| Polymerase Inhibitors (PB1 subunit) | Favipiravir | Acts as a purine (B94841) analogue, causing lethal mutations in the viral genome | nih.gov |
| Host-Targeted Therapies | - | Modulate host factors essential for viral replication | nih.gov |
Preclinical Investigations into Compound Delivery and Formulation for Enhanced Research Utility
The effectiveness of a research compound can be significantly influenced by its formulation and delivery method. For in vitro and in vivo studies, ensuring adequate bioavailability and stability of this compound is crucial for obtaining reliable and reproducible results. nih.gov
Future research in this area should focus on developing optimized formulations of this compound for preclinical research. This could involve exploring different solubilizing agents, excipients, and delivery vehicles to enhance its solubility, stability, and permeability. nih.gov The development of targeted drug delivery systems, such as nanoparticle-based formulations, could also be investigated to improve the compound's delivery to specific tissues or cell types relevant to viral infection. researcher.life
Harnessing this compound as a Molecular Probe for Viral Biology Studies
Potent and specific inhibitors like this compound are invaluable tools for dissecting the molecular mechanisms of viral replication. By selectively blocking the endonuclease step, researchers can study the downstream consequences on viral transcription, protein synthesis, and the assembly of new viral particles. nih.gov
Future studies can utilize this compound as a molecular probe to:
Investigate the kinetics of viral transcription: By adding the inhibitor at different time points post-infection, researchers can gain insights into the timing and regulation of the cap-snatching process. pnas.org
Identify viral and host factors involved in cap-snatching: By studying how the inhibition of endonuclease activity affects the interaction of the viral polymerase with other proteins, researchers can uncover novel components of the replication machinery.
Map resistance mutations: Studying how viruses develop resistance to this compound can provide valuable information about the structure and function of the endonuclease active site and help in the design of next-generation inhibitors that are less prone to resistance. nih.govnih.gov
Understanding Host-Pathogen Interactions in the Context of Endonuclease Inhibition
The act of "cap-snatching" is a direct interaction between the virus and the host's cellular machinery, as the virus steals the 5' caps (B75204) from host messenger RNAs (mRNAs). plos.org By inhibiting this process with this compound, researchers can gain a deeper understanding of the host's response to this viral piracy.
Future research should focus on how the inhibition of cap-dependent endonuclease affects host cell gene expression and antiviral signaling pathways. For instance, does the prevention of cap-snatching alter the host's ability to recognize viral RNA and mount an appropriate immune response? Understanding these intricate host-pathogen interactions at the molecular level will be crucial for developing more effective and comprehensive antiviral strategies.
Q & A
Q. What experimental methodologies are recommended for validating the inhibitory activity of Cap-dependent endonuclease-IN-24 against cap-dependent translation initiation?
To assess inhibitory activity, researchers should employ ribosome profiling to quantify translational efficiency of cap-dependent mRNAs in treated vs. untreated cells . Parallel experiments using capCLIP (cap-binding protein crosslinking and immunoprecipitation) can confirm direct binding to eIF4E or other cap-binding proteins . Dose-response assays (e.g., EC50 determination) in cell lines with high cap-dependent translation (e.g., HEK293T) are critical, with normalization to cytotoxicity via MTT assays .
Q. How can researchers distinguish between cap-dependent and IRES-mediated translation when evaluating the specificity of this compound?
Use bicistronic reporter constructs where a single mRNA contains both cap-dependent and IRES-driven luciferase genes. For example, the HIV-1 genomic RNA model (dual translation mechanisms) can validate selective inhibition of cap-dependent translation while preserving IRES activity . siRNA knockdown of cap-binding proteins (e.g., eIF4E) can serve as a positive control .
Advanced Research Questions
Q. What strategies address contradictory data on the compound’s efficacy in primary vs. transformed cell lines?
Discrepancies may arise from differences in cellular stress responses or baseline cap-dependent translation activity. A multi-omics approach is recommended:
- Transcriptomics : Compare expression levels of cap-binding proteins (e.g., eIF4G, DAP5) across cell types .
- Proteomics : Quantify downstream targets (e.g., pr55Gag in HIV-1 models) to correlate inhibition with viral protein suppression .
- Functional rescue experiments : Overexpress eIF4E in primary cells to test if efficacy differences are rescued .
Q. How can structural modifications of this compound improve selectivity for viral vs. host cap-dependent machinery?
Rational design should focus on cryo-EM or X-ray crystallography data of the compound bound to viral endonucleases (e.g., influenza PA subunit) versus human eIF4E. Computational docking (e.g., AutoDock Vina) can predict binding affinities and guide chemical modifications to reduce off-target interactions . Validate selectivity using thermal shift assays to measure stabilization of target vs. non-target proteins .
Methodological Challenges and Solutions
Q. What controls are essential for in vivo studies evaluating the compound’s pharmacokinetics and toxicity?
- Positive control : Use known cap-dependent inhibitors (e.g., 4EGI-1) to benchmark efficacy and toxicity profiles .
- Negative control : Include a structurally analogous but pharmacologically inert compound to isolate target-specific effects.
- Tissue-specific biodistribution : Employ radiolabeled analogs (e.g., ³H-Cap-dependent endonuclease-IN-24) with autoradiography to assess organ accumulation .
Q. How can researchers resolve conflicting data on the compound’s impact on host mRNA translation versus viral mRNA suppression?
Apply single-molecule imaging (e.g., FISH-quant) to track individual mRNA translation events in infected cells. Combine with polysome profiling to quantify ribosome loading on host and viral transcripts . Statistical modeling (e.g., ANOVA with post-hoc Tukey tests) can differentiate stochastic noise from biologically significant effects .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
